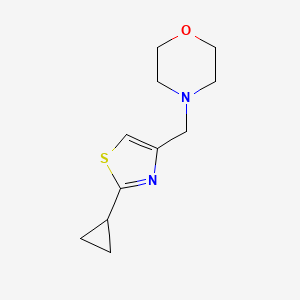

4-((2-Cyclopropylthiazol-4-yl)methyl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Morpholine is an organic chemical compound with the formula O(CH2CH2)2NH . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium . It is a colorless liquid with a weak, ammonia- or fish-like odor .

Synthesis Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . They can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of morpholine is a six-membered ring with one oxygen and one nitrogen atom . The chemical formula is C4H9NO .Chemical Reactions Analysis

Morpholine is used as a base catalyst for the generation of polyurethanes and other reactions . It is produced by the reaction of methylamine and diethylene glycol as well as by the hydrogenolysis of N-formylmorpholine .Physical And Chemical Properties Analysis

Morpholine is a colorless liquid with a weak, ammonia-like or fish-like odor . It has a boiling point of 129°C and a melting point of -5°C . It is miscible with water .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazoles, including our compound of interest, exhibit antimicrobial properties. Researchers have synthesized derivatives with potent effects against bacteria, fungi, and viruses. For instance, sulfathiazole is an antimicrobial drug that contains a thiazole ring. Investigating the specific antimicrobial activity of our compound could provide valuable insights for drug development .

Antitumor and Cytotoxic Effects

Thiazole derivatives have demonstrated antitumor and cytotoxic activity. In one study, researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and tested their cytotoxicity on human tumor cell lines. Understanding the mechanisms underlying this effect could contribute to cancer therapy .

Anti-Inflammatory Properties

Thiazoles have been investigated for their anti-inflammatory activity. Our compound might modulate inflammatory pathways, making it relevant for conditions such as arthritis, asthma, and autoimmune diseases. Further studies are needed to elucidate its anti-inflammatory potential .

Neuroprotective Effects

Given the presence of the morpholine moiety, our compound could have neuroprotective properties. Neuroprotection is crucial for preventing or slowing down neurodegenerative diseases like Alzheimer’s and Parkinson’s. Investigating its impact on neuronal health would be valuable .

Antiviral Activity

Thiazoles have shown promise as antiviral agents. Considering the global importance of antiviral drugs, exploring the efficacy of our compound against specific viruses (such as HIV or influenza) could be significant .

Analgesic Potential

Thiazole derivatives, including our compound, have been evaluated for analgesic activity. Understanding its effects on pain pathways and receptors could contribute to pain management strategies .

Wirkmechanismus

Target of Action

Thiazoles and morpholines, the classes of compounds “4-((2-Cyclopropylthiazol-4-yl)methyl)morpholine” belongs to, are found in many biologically active compounds . They are known to interact with various targets, including enzymes, receptors, and proteins, depending on their specific structures and functional groups .

Mode of Action

The interaction of thiazoles and morpholines with their targets often results in changes in the target’s function, which can lead to various biological effects . The exact mode of action of “4-((2-Cyclopropylthiazol-4-yl)methyl)morpholine” would depend on its specific structure and the target it interacts with.

Biochemical Pathways

Thiazoles and morpholines can affect various biochemical pathways. For instance, some thiazoles have been found to have antitumor and cytotoxic activity, indicating that they might affect pathways related to cell growth and proliferation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. Morpholines, for example, are known to be slightly soluble in water and soluble in alcohol and ether . These properties could influence the bioavailability of “4-((2-Cyclopropylthiazol-4-yl)methyl)morpholine”.

Result of Action

The molecular and cellular effects of “4-((2-Cyclopropylthiazol-4-yl)methyl)morpholine” would depend on its specific targets and mode of action. As mentioned, some thiazoles have been found to have antitumor and cytotoxic activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound. For instance, the solubility of a compound in water and other solvents can affect its distribution in the body and its interaction with its targets .

Safety and Hazards

Zukünftige Richtungen

Research into the synthesis of morpholines and their derivatives is ongoing, with recent advances in the synthesis of morpholines from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Future research may continue to explore new synthesis methods and potential applications of morpholine derivatives.

Eigenschaften

IUPAC Name |

4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-2-9(1)11-12-10(8-15-11)7-13-3-5-14-6-4-13/h8-9H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRMVJGBGNQDSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CS2)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-Cyclopropylthiazol-4-yl)methyl)morpholine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2589512.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate](/img/structure/B2589519.png)

![2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2589521.png)

![N-[(E)-3-Methylsulfonylprop-2-enyl]-3-(4-oxoquinazolin-3-yl)propanamide](/img/structure/B2589525.png)

![3-[5-(benzhydrylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2589528.png)

![Ethyl 2-[4-fluoro-2-(trifluoromethyl)phenyl]acetate](/img/structure/B2589529.png)